Sangivamycin

Übersicht

Beschreibung

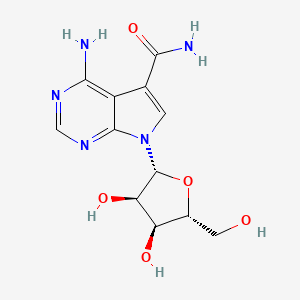

Sangivamycin ist ein Naturprodukt, das ursprünglich aus dem Bakterium Streptomyces rimosus isoliert wurde. Es ist ein Nukleosidanalogon mit einer einzigartigen Struktur, die einen Pyrrolopyrimidinring enthält. This compound wurde auf seine antibiotischen, antiviralen und anticancerogenen Eigenschaften untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit leicht zugänglichen Vorläufern. Ein Schlüsselschritt ist die Bildung des Pyrrolopyrimidinrings. Dies kann durch eine Reihe von Reaktionen erreicht werden, einschließlich der Nitrilhydratase-katalysierten Umwandlung von Nitrilen zu Amiden . Die Reaktionsbedingungen umfassen typischerweise milde Temperaturen und spezifische Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann durch Fermentationsprozesse mit Streptomyces rimosus erreicht werden. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um this compound zu isolieren. Fortschritte in der Biotechnologie haben auch die Verwendung gentechnisch veränderter Stämme ermöglicht, um die Produktionserträge zu steigern .

Wissenschaftliche Forschungsanwendungen

Sangivamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Nukleosidanaloga und deren chemischen Eigenschaften verwendet.

Medizin: Es hat sich als potenzielles antivirales Mittel gegen Viren wie das schwere akute respiratorische Syndrom-Coronavirus 2 und das Ebola-Virus gezeigt.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung der Proteinkinase C aus. Diese Hemmung stört verschiedene zelluläre Signalwege, was zur Unterdrückung der Virusreplikation und Induktion von Apoptose in Krebszellen führt . Die Verbindung interferiert auch mit dem Nukleinsäurestoffwechsel, was zu ihrer antiviralen und anticancerogenen Aktivität beiträgt .

Wirkmechanismus

Target of Action

Sangivamycin, a nucleoside analogue, primarily targets Protein Kinase C . This enzyme plays a crucial role in several signal transduction processes, making it a key player in cellular regulation . This compound also exhibits broad-spectrum antiviral activity against various viruses, including SARS-CoV-2 .

Mode of Action

This compound interacts with its primary target, Protein Kinase C, by acting as an inhibitor . This interaction results in the suppression of the enzyme’s activity, thereby affecting the signal transduction processes it is involved in . In the context of viral infections, this compound has been shown to suppress SARS-CoV-2 replication with greater efficacy than other broad-spectrum nucleoside analogs .

Biochemical Pathways

It is known that the inhibition of protein kinase c can impact a variety of cellular processes, given the enzyme’s role in signal transduction

Pharmacokinetics

In terms of absorption, distribution, metabolism, and excretion (ADME) properties, this compound has been found to be favorable . It has a long half-life and proven safety in humans, suggesting good bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of Protein Kinase C, leading to alterations in cellular regulation . In the context of viral infections, this compound’s action results in the suppression of viral replication . It has been shown to be highly effective against multiple variants of SARS-CoV-2 .

Action Environment

It is worth noting that this compound has demonstrated efficacy against multiple variants of sars-cov-2, suggesting that it may have the ability to combat drug-resistant or vaccine-escaping variants .

Biochemische Analyse

Biochemical Properties

Sangivamycin plays a significant role in biochemical reactions by acting as an inhibitor of protein kinase C . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits cellular kinases that are overexpressed in some cancer cells, such as protein kinase C and histone H3 associated protein kinase . These interactions lead to the inhibition of kinase activity, which is crucial for the regulation of various cellular processes, including cell growth and apoptosis.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces apoptotic cell death in pancreatic cancer cells, breast cancer MCF-AR cells, and primary effusion lymphoma cells . This compound influences cell function by inhibiting cellular kinases, leading to apoptosis. Additionally, it affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an inhibitor of protein kinase C, which plays a crucial role in cell signaling pathways . This compound binds to protein kinase C, inhibiting its activity and leading to the disruption of downstream signaling pathways. This inhibition results in the induction of apoptosis in cancer cells and the suppression of viral replication in infected cells . This compound also affects gene expression by modulating the activity of transcription factors involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long half-life and remains stable under various conditions . Studies have shown that this compound suppresses SARS-CoV-2 replication with greater efficacy than remdesivir, another broad-spectrum nucleoside analog . The stability and long-term effects of this compound on cellular function make it a promising candidate for further preclinical and clinical development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving laboratory mice, this compound’s plasma concentrations increased following intraperitoneal injection and remained virtually unchanged up to 24 hours after dosing . The additive effect of this compound with remdesivir suggests that combination therapy could have therapeutic advantages, including lower doses of both drugs to achieve viral replication suppression and reduced potential for side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to adenosine metabolism . It preferentially enters anabolic pathways of adenosine and interacts with enzymes such as phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine . These interactions lead to the synthesis of nucleoside analogs, which play a crucial role in the compound’s antiviral and anticancer activities.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The favorable pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion, contribute to its efficacy as an antiviral and anticancer agent .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been shown to inhibit the localization of viral proteins at the cellular membrane, preventing the formation of viral particles . This inhibition disrupts the viral replication cycle and contributes to this compound’s antiviral properties. Additionally, this compound’s interaction with cellular kinases and other biomolecules directs it to specific compartments or organelles, enhancing its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sangivamycin involves several steps, starting from readily available precursors. One of the key steps is the formation of the pyrrolopyrimidine ring. This can be achieved through a series of reactions including nitrile hydratase-catalyzed conversion of nitriles to amides . The reaction conditions typically involve mild temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using Streptomyces rimosus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Advances in biotechnology have also enabled the use of genetically engineered strains to enhance production yields .

Analyse Chemischer Reaktionen

Reaktionstypen

Sangivamycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyrrolopyrimidinring modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten an die Ringstruktur einführen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach dem gewünschten Produkt, umfassen aber oft kontrollierte Temperaturen und pH-Werte .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die auf ihre verbesserte biologische Aktivität untersucht wurden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Toyocamycin: Ein weiteres Pyrrolopyrimidin-Nukleosidanalogon mit ähnlichen antiviralen und anticancerogenen Eigenschaften.

Tubercidin: Ein Nukleosidanalogon mit potenter antiviraler Aktivität.

ARC (NSC 188491): Ein Nukleosidanalogon mit identischer Aktivität wie Sangivamycin, einschließlich der Hemmung der Proteinkinase C.

Einzigartigkeit

This compound ist aufgrund seiner breiten antiviralen Aktivität und seiner Fähigkeit, die Proteinkinase C mit hoher Potenz zu hemmen, einzigartig. Seine günstigen pharmakokinetischen Eigenschaften und sein Sicherheitsprofil machen es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als therapeutisches Mittel .

Eigenschaften

IUPAC Name |

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZJZDHRXBKKTJ-JTFADIMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028118 | |

| Record name | Sangivamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18417-89-5 | |

| Record name | Sangivamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18417-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sangivamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sangivamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sangivamycin hydrate Streptomyces rimosus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGIVAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8YQ8Z3T9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.